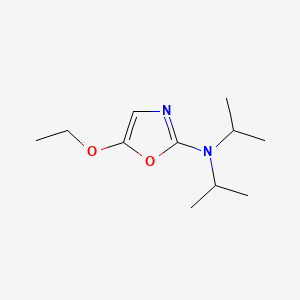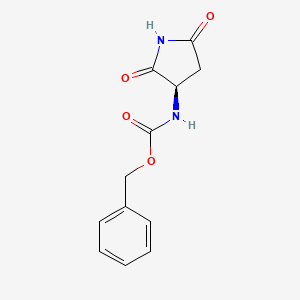
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) is a chemical compound with the molecular formula C6H7ClO4 and a molecular weight of 178.57 g/mol . It is also known by the name Ethyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a chlorocarbonyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) typically involves the reaction of ethyl oxirane-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form oxiranecarboxylic acid and ethyl chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the oxirane ring to form diols.
Applications De Recherche Scientifique
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Mécanisme D'action
The mechanism of action of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chlorocarbonyl group can undergo substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. These reactions enable the compound to modify molecular targets and pathways, such as enzymes and receptors, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) can be compared with similar compounds such as:
Ethyl oxirane-2-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
Oxiranecarboxylic acid, 3-(bromocarbonyl)-, ethyl ester: Contains a bromocarbonyl group instead of a chlorocarbonyl group, leading to different reactivity and reaction conditions.
Propriétés
Numéro CAS |
183508-40-9 |
|---|---|
Formule moléculaire |
C6H7ClO4 |
Poids moléculaire |
178.57 g/mol |
Nom IUPAC |
ethyl (2S,3S)-3-carbonochloridoyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H7ClO4/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3/t3-,4-/m0/s1 |
Clé InChI |
FGPIILQTNRSYKS-IMJSIDKUSA-N |
SMILES |
CCOC(=O)C1C(O1)C(=O)Cl |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)Cl |
SMILES canonique |
CCOC(=O)C1C(O1)C(=O)Cl |
Synonymes |
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)



![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)


